ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines several functional groups, including a benzo[d][1,3]dioxole moiety, a chromene carboxamide, and a thiophene carboxylate. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized through the condensation of catechol with formaldehyde. The chromene carboxamide can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions. The thiophene carboxylate is often introduced through a palladium-catalyzed coupling reaction, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The chromene carboxamide can be reduced to the corresponding amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinones, amines, and substituted thiophenes, which can further undergo additional transformations to yield a variety of derivatives.
Scientific Research Applications
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as anticancer and antimicrobial properties, are of significant interest.
Medicine: It is investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate can be compared with similar compounds such as:
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and exhibit similar reactivity and biological activities.
Chromene derivatives: Compounds with the chromene structure are known for their diverse pharmacological properties.
Thiophene carboxylates:
Properties
CAS No. |
684231-42-3 |
---|---|
Molecular Formula |
C26H21NO7S |
Molecular Weight |
491.51 |
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-oxochromene-3-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H21NO7S/c1-3-31-26(30)22-14(2)21(11-15-8-9-19-20(10-15)34-13-33-19)35-25(22)27-24(29)17-12-32-18-7-5-4-6-16(18)23(17)28/h4-10,12H,3,11,13H2,1-2H3,(H,27,29) |
InChI Key |
XGKDSICOOAJBML-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=COC5=CC=CC=C5C4=O |
solubility |
not available |
Origin of Product |
United States |
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